

Navigating "Anticancer Agent 142": A Comparative Guide to Combination Immunotherapy Potential

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Compound of Interest		
Compound Name:	Anticancer agent 142	
Cat. No.:	B12376768	Get Quote

The term "Anticancer agent 142" is not a unique identifier and may refer to several distinct therapeutic agents in development, each with a different mechanism of action and potential for combination with immunotherapy. This guide provides a comparative overview of the most prominent candidates that may be identified as "Anticancer agent 142" in scientific literature and databases: a PTPN inhibitor, the TCR T-cell therapy SCG142, the mRNA-based bispecific antibody BNT142, and the immunomodulatory agent SAB-142. We will delve into their mechanisms, preclinical and clinical data where available, and their potential synergies with existing immunotherapies.

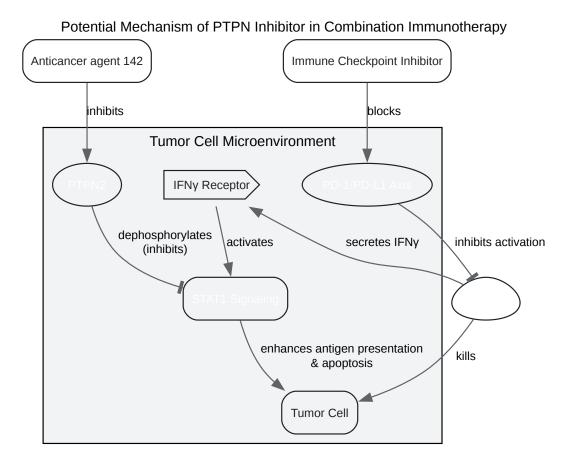
Anticancer Agent 142 (Compound 235): A PTPN Inhibitor

"Anticancer agent 142" is listed by MedChemExpress as a Protein Tyrosine Phosphatase, Non-receptor type (PTPN) inhibitor.[1][2] PTPNs are crucial regulators of various signaling pathways that can impact tumor growth and immune responses. Inhibition of specific PTPNs, such as PTPN1 and PTPN2, is a promising strategy for cancer therapy.

Mechanism of Action and Immunotherapy Combination Rationale



PTPN inhibitors can enhance anti-tumor immunity through multiple mechanisms. For instance, inhibiting PTPN2 can potentiate interferon-gamma (IFNy) signaling, which is critical for the anti-tumor effects of T cells. By blocking PTPN2, "**Anticancer agent 142**" could potentially increase the sensitivity of tumor cells to T-cell mediated killing and enhance the efficacy of immune checkpoint inhibitors.



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PTPN Inhibitor Combination Pathway

Preclinical Data Summary



Currently, specific preclinical data for "**Anticancer agent 142** (compound 235)" in combination with immunotherapy is not publicly available. However, the broader class of PTPN inhibitors has shown promise in preclinical models.

Preclinical Model	PTPN Inhibitor	Combination Agent	Key Findings
Murine Colon Adenocarcinoma	PTPN2 Knockout	Anti-PD-1	Enhanced tumor control and survival
Murine Melanoma	PTPN1/2 Inhibitor	Anti-CTLA-4	Increased T-cell infiltration and antitumor efficacy

Experimental Protocols

In Vivo Murine Cancer Model:

- Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma) are implanted subcutaneously into C57BL/6 mice.
- Once tumors are established, mice are randomized into treatment groups: vehicle,
 "Anticancer agent 142" alone, immune checkpoint inhibitor (e.g., anti-PD-1) alone, and the combination.
- "Anticancer agent 142" is administered as per its pharmacokinetic profile (e.g., daily oral gavage).
- The immune checkpoint inhibitor is administered intraperitoneally (e.g., 10 mg/kg every 3 days).
- Tumor growth is measured with calipers, and survival is monitored.
- At the study endpoint, tumors are harvested for analysis of the tumor microenvironment by flow cytometry or immunohistochemistry to assess T-cell infiltration and activation.

SCG142: Autologous TCR T-Cell Therapy



SCG142 is an investigational autologous T-cell receptor (TCR) T-cell therapy designed to treat advanced or metastatic HPV16- or HPV52-positive carcinomas.[3] Patients' T-cells are engineered to express a TCR that recognizes HPV antigens on cancer cells.

Mechanism of Action and Immunotherapy Combination Rationale

SCG142 directly targets and kills cancer cells expressing specific HPV antigens. The rationale for combining SCG142 with other immunotherapies, such as checkpoint inhibitors, is to overcome the immunosuppressive tumor microenvironment that can hinder the efficacy and persistence of the engineered T-cells.



SCG142 Treatment and Combination Workflow Leukapheresis Lymphodepleting Chemotherapy T-Cell Isolation T-Cell Engineering (SCG142) SCG142 Expansion SCG142 Infusion Immunotherapy (e.g., anti-PD-1) enhances efficacy and persistence

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